molecular formula C15H17Cl2N3 B14060994 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride

Cat. No.: B14060994
M. Wt: 310.2 g/mol
InChI Key: KGCHLTHYCTWZRE-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is a chemical compound known for its unique structure, which combines a pyridine ring with an indole moiety. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride typically involves the reaction of 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-yl-1H-indole: Shares the pyridine-indole structure but lacks the ethylamine side chain.

    2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine: Similar structure but without the dihydrochloride salt form.

Uniqueness

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is unique due to its combination of a pyridine ring, an indole moiety, and an ethylamine side chain, along with its dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H

InChI Key

KGCHLTHYCTWZRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl

Origin of Product

United States

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